molecular formula C9H9BrF3N B3198848 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1016682-13-5

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B3198848
CAS No.: 1016682-13-5
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is a useful research compound. Its molecular formula is C9H9BrF3N and its molecular weight is 268.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis and Polymer Chemistry

  • Indirect Anodic Oxidation Mediation : Tris(4-bromophenyl)amine effectively mediates the indirect oxidation of amines. This application is significant in organic synthesis, converting benzyl amines to Schiff bases with high yield, though with specific amines, complex polymers might form due to the imine intermediate polymerization (Pletcher & Zappi, 1989).
  • Synthesis of Benzimidazoles : o-Bromophenyl isocyanide, a related compound, reacts with primary amines under catalysis to form 1-substituted benzimidazoles. This synthesis is a key process in pharmaceutical and dye industries (Lygin & Meijere, 2009).
  • Formation of Acrylic Esters and Amides : The compound can be used in creating esters and amides of 2-(trifluoromethyl)acrylic acid, vital in producing acrylic-based polymers, coatings, and adhesives (Matteoli et al., 1999).

Applications in Material Science

  • Detecting Nitroaromatic Explosives : Tris(4-bromophenyl)amine-based luminescent covalent-organic polymers (COPs) show high sensitivity and rapid response in detecting nitroaromatic explosives, indicating potential use in security and environmental monitoring (Xiang & Cao, 2012).
  • Hyperbranched Conjugated Copolymers : The compound aids in synthesizing hyperbranched conjugated copolymers, applicable in optoelectronic devices due to their solubility and unique electrical properties (Tanaka et al., 2001).

Applications in Analytical Chemistry

  • Electrochemical Behavior Study : Research on the electrochemical behavior of tris(4-bromophenyl)amine highlights its use in studying redox reactions and understanding electron transfer processes in various solvents, crucial in developing electrochemical sensors and devices (Herath & Becker, 2010).

Properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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